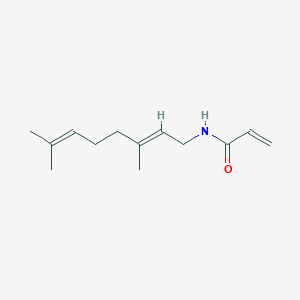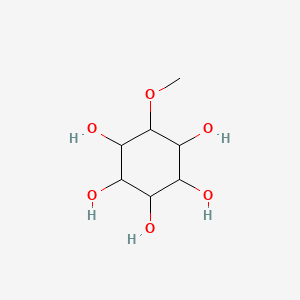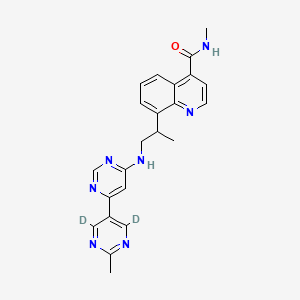
N-(3,7-Dimethylocta-2,6-dien-1-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,7-Dimethylocta-2,6-dien-1-yl)acrylamide is an organic compound characterized by its unique structure, which includes a dimethylocta-dienyl group attached to an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,7-Dimethylocta-2,6-dien-1-yl)acrylamide typically involves the reaction of 3,7-dimethylocta-2,6-dien-1-amine with acryloyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,7-Dimethylocta-2,6-dien-1-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the acrylamide group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary but may include catalysts like palladium or acids/bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3,7-Dimethylocta-2,6-dien-1-yl)acrylic acid, while reduction could produce N-(3,7-Dimethylocta-2,6-dien-1-yl)ethylamine.
Scientific Research Applications
N-(3,7-Dimethylocta-2,6-dien-1-yl)acrylamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: The compound may be used in studies involving cell signaling and molecular interactions due to its structural properties.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism by which N-(3,7-Dimethylocta-2,6-dien-1-yl)acrylamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and chemical reactions. For example, the acrylamide group can form covalent bonds with nucleophilic sites in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
N-(3,7-Dimethylocta-2,6-dien-1-yl)cyclopropanecarboxamide: This compound has a similar structure but includes a cyclopropane ring, which alters its chemical properties and applications.
(E)-3,7-Dimethylocta-2,6-dien-1-yl palmitate: This ester derivative has different reactivity and is used in different applications, such as flavoring agents.
Uniqueness
N-(3,7-Dimethylocta-2,6-dien-1-yl)acrylamide is unique due to its combination of the dimethylocta-dienyl group and the acrylamide moiety. This combination provides distinct reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-[(2E)-3,7-dimethylocta-2,6-dienyl]prop-2-enamide |
InChI |
InChI=1S/C13H21NO/c1-5-13(15)14-10-9-12(4)8-6-7-11(2)3/h5,7,9H,1,6,8,10H2,2-4H3,(H,14,15)/b12-9+ |
InChI Key |
NVQNIDWFIGKGQW-FMIVXFBMSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CNC(=O)C=C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCNC(=O)C=C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(3R)-3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol;hydrochloride](/img/structure/B11935478.png)

![4-[4,5-Bis[4-(dimethylamino)phenyl]-1H-imidazol-2-yl]-2,6-dimethoxyphenol](/img/structure/B11935490.png)
![4-[3-(Azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B11935491.png)
![(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol](/img/structure/B11935503.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (6aR,8aR,9R,10S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B11935511.png)




![[(1S,4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] 2-methylbut-2-enoate](/img/structure/B11935546.png)

![[4-[4-[[(2R)-thiiran-2-yl]methylsulfonyl]phenoxy]phenyl]methanamine;hydrochloride](/img/structure/B11935564.png)
![heptadecan-9-yl 8-[2-hydroxyethyl-(7-nonoxy-7-oxoheptyl)amino]octanoate](/img/structure/B11935565.png)
